

# Pharmacological Profile of TSR-011 (Belizatinib): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

TSR-011, also known as Belizatinib, is a potent, orally bioavailable small molecule inhibitor targeting both Anaplastic Lymphoma Kinase (ALK) and Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC).[1] It was investigated for the treatment of advanced solid tumors and lymphomas, particularly those harboring ALK or TRK gene rearrangements.[2] Preclinical studies demonstrated its activity against wild-type ALK and clinically relevant resistance mutations. A Phase 1 clinical trial (NCT02048488) established its safety, tolerability, and pharmacokinetic profile, and also showed preliminary signs of anti-tumor activity.[2][3] However, further development of TSR-011 was discontinued due to the competitive landscape of ALK inhibitors and benefit/risk considerations.[2] This guide provides a comprehensive overview of the pharmacological profile of TSR-011, detailing its mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its evaluation.

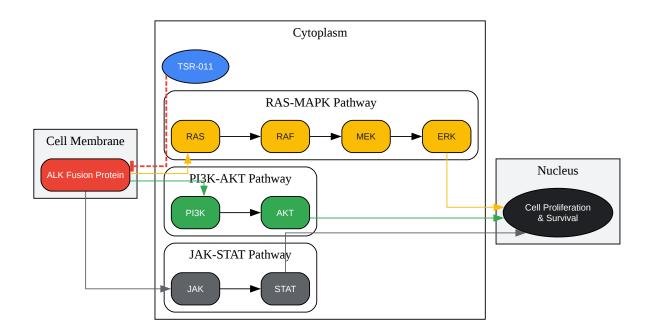
### **Mechanism of Action**

TSR-011 is a dual inhibitor of the ALK and TRK families of receptor tyrosine kinases.[2] In various cancers, chromosomal rearrangements can lead to the formation of fusion proteins involving ALK or TRK, resulting in constitutively active kinases that drive oncogenic signaling pathways.[2] These pathways regulate critical cellular processes such as proliferation and survival. TSR-011 competitively binds to the ATP-binding pocket of these kinases, thereby blocking their catalytic activity and inhibiting downstream signaling.



### **ALK Signaling Pathway**

The Anaplastic Lymphoma Kinase (ALK) signaling pathway, when constitutively activated by fusion events (e.g., EML4-ALK in non-small cell lung cancer), promotes cell proliferation and survival through several downstream cascades, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and JAK-STAT pathways. TSR-011 inhibits the initial phosphorylation step of this cascade, thereby blocking these downstream oncogenic signals.



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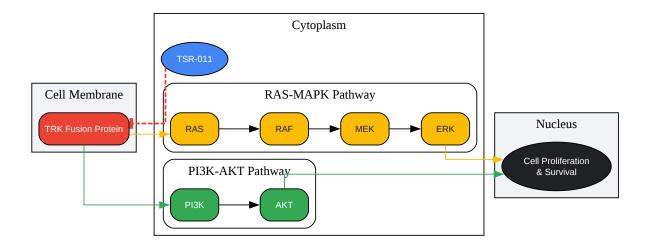
ALK Signaling Pathway Inhibition by TSR-011

## **TRK Signaling Pathway**

The Tropomyosin Receptor Kinase (TRK) family (TRKA, TRKB, TRKC) are receptors for neurotrophins. Gene fusions involving TRK can also lead to constitutively active kinases that



signal through similar downstream pathways as ALK, including the MAPK and PI3K-AKT pathways, to promote tumor growth. TSR-011's inhibition of TRK kinases blocks these signals.



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TRK Signaling Pathway Inhibition by TSR-011

## Preclinical Pharmacology In Vitro Kinase Inhibition

TSR-011 demonstrated potent inhibition of wild-type ALK and TRK kinases in biochemical assays. It also showed significant activity against certain crizotinib-resistant ALK mutations.



Target Kinase	IC50 (nM)
Wild-type ALK	0.7[1]
TRKA	< 3[4]
TRKB	< 3[4]
TRKC	< 3[4]
L1196M ALK mutant	~200-fold more potent than crizotinib
R1275Q ALK mutant	~10-fold more potent than crizotinib

IC50: Half-maximal inhibitory concentration.

### **Cell-Based Assays**

TSR-011 showed potent anti-proliferative activity in ALK-dependent cellular models.

### In Vivo Animal Models

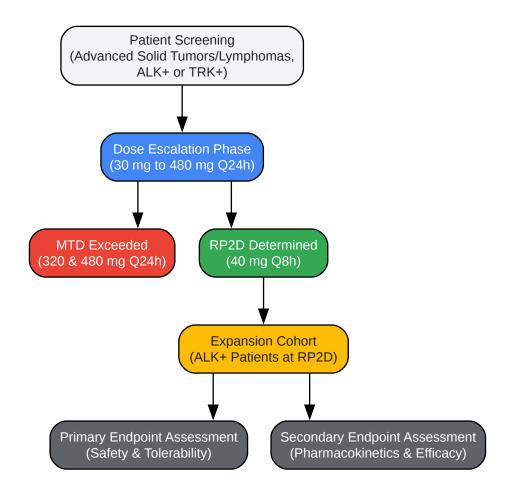
In preclinical mouse models, oral administration of TSR-011 led to significant tumor growth inhibition in ALK-dependent tumors.

Animal Model	Dosing	Outcome
Karpas-299 tumor xenograft	60 mg/kg (oral)	Complete ALK inhibition at 8 hours.
Mouse models	60 mg/kg daily (oral)	> 80% tumor growth inhibition.

# Clinical Pharmacology (Phase 1 Study: NCT02048488) Study Design

This was a Phase 1, open-label, dose-escalation trial in patients with advanced solid tumors and lymphomas with ALK or TRK positivity.[2] The primary objective was to assess the safety and tolerability of TSR-011 and to determine the recommended Phase 2 dose (RP2D).[2]





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Phase 1 Clinical Trial Workflow for TSR-011

### **Pharmacokinetics**

Pharmacokinetic parameters were evaluated following oral administration of TSR-011.

Dose	Cmax (ng/mL)	Tmax (h)	AUC (ng*h/mL)
Data not fully provided			
in public sources			

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.

### **Safety and Tolerability**



The recommended Phase 2 dose (RP2D) was determined to be 40 mg every 8 hours (Q8h).[2] Doses of 320 mg and 480 mg once daily (Q24h) exceeded the maximum tolerated dose (MTD). [2]

Treatment-Emergent Adverse Events (TEAEs) at RP2D (40 mg Q8h)

Adverse Event	Grade 3-4 Incidence
Most Common TEAEs	3.2 - 6.5%

### **Clinical Efficacy**

Preliminary anti-tumor activity was observed in ALK inhibitor-naïve patients with ALK-positive non-small cell lung cancer (NSCLC).

Patient Population	Best Overall Response
ALK inhibitor-naïve NSCLC (n=14)	Partial Response: 6 patients
Stable Disease: 8 patients	

# Experimental Protocols In Vitro Kinase Inhibition Assay (Representative Protocol)

Note: The specific protocol for TSR-011 is not publicly available. This is a representative protocol for a typical in vitro kinase assay.

- Reagents and Materials: Recombinant human ALK or TRK kinase, biotinylated peptide substrate, ATP, kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT), TSR-011 (in DMSO), and a detection system (e.g., LanthaScreen™ Eu Kinase Binding Assay or ADP-Glo™ Kinase Assay).
- Procedure:



- 1. A serial dilution of TSR-011 is prepared in DMSO and then diluted in kinase reaction buffer.
- 2. The kinase, peptide substrate, and TSR-011 are added to the wells of a microplate.
- 3. The kinase reaction is initiated by the addition of ATP.
- 4. The plate is incubated at room temperature for a specified time (e.g., 60 minutes).
- 5. The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., time-resolved fluorescence resonance energy transfer or luminescence).
- Data Analysis: The percentage of kinase inhibition is calculated for each concentration of TSR-011, and the IC50 value is determined by fitting the data to a dose-response curve.

### **Cell Proliferation Assay (Representative Protocol)**

Note: The specific protocol for TSR-011 is not publicly available. This is a representative protocol for a typical cell-based proliferation assay.

- Cell Lines: An ALK- or TRK-dependent cancer cell line (e.g., Karpas-299 for ALK).
- Reagents and Materials: Cell culture medium, fetal bovine serum, penicillin-streptomycin, TSR-011 (in DMSO), and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
- Procedure:
  - Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
  - 2. A serial dilution of TSR-011 is prepared in cell culture medium and added to the cells.
  - 3. The plate is incubated for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.



- 4. The cell viability reagent is added to each well, and the plate is incubated according to the manufacturer's instructions.
- 5. The luminescence, fluorescence, or absorbance is measured using a plate reader.
- Data Analysis: The percentage of cell proliferation inhibition is calculated for each concentration of TSR-011, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined.

## In Vivo Tumor Xenograft Study (Representative Protocol)

Note: The specific protocol for TSR-011 is not publicly available. This is a representative protocol for a typical in vivo xenograft study.

- Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
- Procedure:
  - 1. An ALK- or TRK-dependent cancer cell line is implanted subcutaneously into the flank of the mice.
  - 2. When tumors reach a palpable size, the mice are randomized into treatment and control groups.
  - 3. TSR-011 is formulated for oral gavage and administered daily at various dose levels. The control group receives the vehicle.
  - 4. Tumor volume and body weight are measured regularly (e.g., twice weekly).
  - 5. At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
- Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

### **Clinical Pharmacokinetic Analysis**



- Sample Collection: Blood samples are collected from patients at pre-defined time points before and after the administration of TSR-011.
- Sample Processing: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.
- Bioanalysis: The concentration of TSR-011 in plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated using non-compartmental analysis software.

### Conclusion

TSR-011 is a potent dual inhibitor of ALK and TRK kinases that demonstrated promising preclinical activity and a manageable safety profile in a Phase 1 clinical trial. While its clinical development was halted, the data generated from its investigation contribute to the broader understanding of targeting ALK and TRK pathways in oncology and provide a valuable case study for drug development professionals. The information presented in this guide serves as a comprehensive resource for researchers and scientists interested in the pharmacological profile of this compound.

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